molecular formula C15H23NO B181148 N,N-Dibutylbenzamide CAS No. 25033-65-2

N,N-Dibutylbenzamide

Cat. No.: B181148
CAS No.: 25033-65-2
M. Wt: 233.35 g/mol
InChI Key: RYGJQVQEGCQNHM-UHFFFAOYSA-N
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Description

N,N-Dibutylbenzamide (chemical formula: C₁₅H₂₃NO) is a tertiary benzamide derivative characterized by two butyl groups attached to the nitrogen atom of the benzamide core. It is synthesized via scalable methods, such as the PCl₃-mediated reaction system, which achieves a 90% yield on a gram scale . This compound has garnered attention in organic synthesis due to its role as a substrate in C–H bond functionalization studies. However, its tertiary amide structure makes it prone to dealkylation under oxidative conditions, forming N-butylbenzamide as a byproduct .

Properties

CAS No.

25033-65-2

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-dibutylbenzamide

InChI

InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

RYGJQVQEGCQNHM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1

Other CAS No.

25033-65-2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dibutylbenzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Physical Properties
This compound N,N-dibutyl 241.35 Low polarity due to bulky butyl groups; likely low solubility in polar solvents
N,N-Dimethylbenzamide N,N-dimethyl 149.19 Higher polarity; better solubility in polar solvents (e.g., DMF, THF)
4-(1H-Imidazol-2-yl)-N,N-dibutylbenzamide 4-imidazole, N,N-dibutyl 293.37 Enhanced coordination ability for metal catalysis due to imidazole moiety
N,N-Dibutyl-2-bromobenzamide 2-bromo, N,N-dibutyl 320.24 Bromine substituent increases reactivity in cross-coupling reactions; higher toxicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(hydroxy-tert-butyl), 3-methyl 221.30 N,O-bidentate directing group enables metal-catalyzed C–H activation

Reactivity and Stability

  • Dealkylation Sensitivity : this compound undergoes dealkylation to N-butylbenzamide (84% yield) under oxidative conditions (e.g., with 5-phenyl-2H-tetrazole), whereas N,N-dimethylbenzamide is more stable due to stronger C–N bonds in methyl groups .
  • Coordination Ability : The imidazole-substituted derivative (4-(1H-imidazol-2-yl)-N,N-dibutylbenzamide) acts as a ligand in metal-catalyzed reactions, unlike this compound, which lacks directing groups .
  • Electrophilic Reactivity : Bromine substitution in N,N-dibutyl-2-bromobenzamide enhances electrophilicity, facilitating nucleophilic aromatic substitution .

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